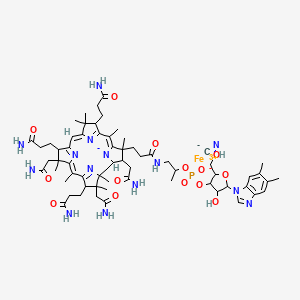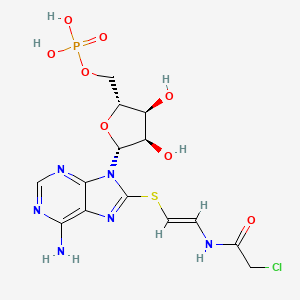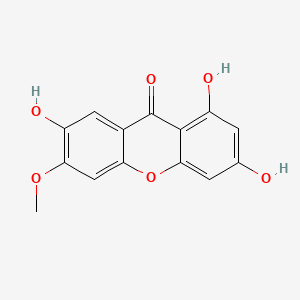
6-Methoxy-1,3,7-trihydroxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoathyriol is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 7 and a methoxy group at position 6. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a polyphenol.
Aplicaciones Científicas De Investigación
Neurotrophic Factor Stimulation
6-Methoxy-1,3,7-trihydroxyxanthone, derived from Polygalae Radix, has been studied for its ability to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures. It significantly increases the levels of NGF and BDNF, both at mRNA and protein levels, suggesting potential benefits in treating psychiatric disorders (Yang et al., 2018).
Antibacterial and EGFR-Tyrosine Kinase Inhibition
Research on various polyhydroxylated xanthones, including 1,3,7-trihydroxyxanthone, has revealed their antibacterial activities against certain bacterial strains. Additionally, their potential in inhibiting the epidermal growth factor receptor (EGFR) of tyrosine kinase has been highlighted (Duangsrisai et al., 2014).
Antioxidation and Vasodilation
Compounds including 1,3,7-trihydroxyxanthone have shown antioxidation and vasodilatation activities in vitro. They demonstrate scavenger activity for reactive oxygen species and can relax contractions in rat thoracic aorta rings (Lin et al., 2005).
Inhibition of LDL Oxidation and Platelet Aggregation
A study exploring the effects of various xanthones, including 1,3,7-trihydroxyxanthone, found that they can inhibit the oxidation of low-density lipoprotein (LDL) and platelet aggregation in human blood, indicating potential cardiovascular benefits (Jantan & Saputri, 2012).
Inhibition of Candida Albicans Secreted Aspartic Proteases
1,3,7-Trihydroxyxanthone has shown inhibitory effects against Candida albicans secreted aspartic proteases, suggesting potential applications in antifungal therapies (Zhang et al., 2002).
Monoamine Oxidase Inhibition
This compound has demonstrated specificity as an inhibitor of type B monoamine oxidase (MAO) in mouse liver mitochondrial studies. This indicates potential applications in neurological and psychiatric conditions where MAO inhibitors are beneficial (Ohishi et al., 2000).
Anti-diabetic and Antioxidant Activities
Studies have indicated that certain xanthones, including 1,3,7-trihydroxyxanthone, exhibit anti-diabetic and antioxidant properties, highlighting their potential in managing diabetes and related oxidative stress (Mahendran et al., 2014).
Propiedades
Número CAS |
59092-97-6 |
|---|---|
Nombre del producto |
6-Methoxy-1,3,7-trihydroxyxanthone |
Fórmula molecular |
C14H10O6 |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
1,3,7-trihydroxy-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-11-5-10-7(4-8(11)16)14(18)13-9(17)2-6(15)3-12(13)20-10/h2-5,15-17H,1H3 |
Clave InChI |
DHIJSMOHBJPOJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
SMILES canónico |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





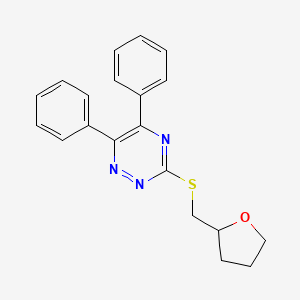

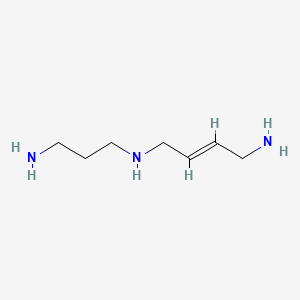
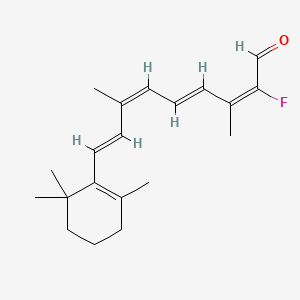

![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)

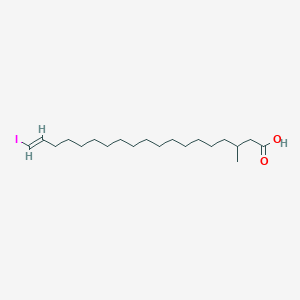
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
